Diethyl 1-(4-ethoxyphenyl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Description
Diethyl 1-(4-ethoxyphenyl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by:
- 1,4-Dihydropyridine core: A non-aromatic six-membered ring with conjugated double bonds, enabling redox activity and conformational flexibility.
- Substituents:
- 1-Position: 4-Ethoxyphenyl group (ethoxy at para position).
- 4-Position: 4-(Methylsulfanyl)phenyl group (methylsulfanyl at para position).
- 3,5-Positions: Ethyl ester groups.
Properties
Molecular Formula |
C26H29NO5S |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
diethyl 1-(4-ethoxyphenyl)-4-(4-methylsulfanylphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H29NO5S/c1-5-30-20-12-10-19(11-13-20)27-16-22(25(28)31-6-2)24(23(17-27)26(29)32-7-3)18-8-14-21(33-4)15-9-18/h8-17,24H,5-7H2,1-4H3 |
InChI Key |
ZKMPXZKXNJZYQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C(C(=C2)C(=O)OCC)C3=CC=C(C=C3)SC)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Structural and Conformational Analysis
- Dihydropyridine Ring Conformation: The target compound’s 1,4-DHP core likely adopts a boat conformation, as observed in analogues like diethyl 4-(4-ethoxyphenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate (puckering amplitude Q = 0.299 Å, θ = 73.0°) . Substituted phenyl groups at positions 1 and 4 influence dihedral angles (e.g., 85.1° in dimethylamino-substituted derivatives ).
Hydrogen Bonding and Crystal Packing :
Methylsulfanyl Group Implications :
- Increased lipophilicity (logP) compared to methoxy or methyl groups may improve blood-brain barrier penetration.
- Sulfur’s nucleophilicity could modulate redox activity or covalent interactions with biological targets.
Physicochemical Properties
Preparation Methods
Reaction Components and Mechanism
-
β-Ketoester : Ethyl acetoacetate serves as the primary carbonyl component, providing the C3 and C5 ester groups.
-
Aldehyde : 4-(Methylsulfanyl)benzaldehyde introduces the C4-aryl substituent.
-
Amine : 4-Ethoxyaniline replaces ammonium salts to enable N1-aryl substitution.
The mechanism proceeds via:
-
Enamine Formation : 4-Ethoxyaniline reacts with ethyl acetoacetate to form an enamine intermediate.
-
Knoevenagel Condensation : 4-(Methylsulfanyl)benzaldehyde undergoes condensation with a second equivalent of ethyl acetoacetate, generating an α,β-unsaturated ketone.
-
Michael Addition : The enamine attacks the α,β-unsaturated ketone, followed by cyclization and dehydration to yield the 1,4-DHP core.
Catalytic Systems and Conditions
Table 1: Representative Reaction Conditions
| Component | Quantity (mmol) | Role |
|---|---|---|
| 4-Ethoxyaniline | 1.0 | Nitrogen source |
| 4-(Methylsulfanyl)benzaldehyde | 1.0 | C4-aryl substituent |
| Ethyl acetoacetate | 2.0 | β-Ketoester provider |
| Yb(OTf)₃ | 0.1 | Lewis acid catalyst |
| Ethanol | 10 mL | Solvent |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times (e.g., 30–60 minutes) while improving yields (75–85%). This method employs pressurized vessels to maintain solvent integrity and prevent decomposition of thermally sensitive intermediates.
Key Advantages
Solid-Supported Catalysis
Cellulose sulfuric acid (CSA) and MCM-41 mesoporous silica have been utilized as recyclable catalysts in water-mediated syntheses. These systems align with green chemistry principles by eliminating toxic solvents and enabling catalyst reuse for up to five cycles without significant activity loss.
Table 2: Comparative Analysis of Catalysts
| Catalyst | Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Yb(OTf)₃ | Ethanol | 82 | 6 |
| CSA | Water | 78 | 8 |
| MCM-41 | Methanol | 80 | 5 |
Mechanistic Variations for Asymmetric Substitution
Traditional Hantzsch reactions yield symmetric 1,4-DHPs, necessitating modifications for asymmetric products:
Sequential Aldehyde Addition
-
Step 1 : React 4-ethoxyaniline with ethyl acetoacetate to form an enamine.
-
Step 2 : Introduce 4-(methylsulfanyl)benzaldehyde to generate the α,β-unsaturated ketone.
-
Step 3 : Perform Michael addition and cyclization under acidic conditions.
Characterization and Validation
Synthetic products are validated via:
-
¹H/¹³C NMR : Confirm substitution patterns and ring saturation.
Challenges and Limitations
Q & A
Q. What synthetic methodologies are commonly employed to prepare diethyl 1-(4-ethoxyphenyl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate?
The compound is typically synthesized via the Hantzsch reaction, a one-pot cyclocondensation of aldehydes, β-keto esters, and ammonium acetate. For example:
- Reagents : 4-ethoxyphenylaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.
- Conditions : Reflux at 343–353 K for 1–3 hours, followed by cooling to precipitate the product .
- Optimization : Solvent polarity (ethanol vs. methanol), stoichiometric ratios (1:2:1 for aldehyde:β-keto ester:ammonium acetate), and temperature control to minimize side reactions .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
Use a combination of analytical techniques:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent integration (e.g., ethoxy protons at δ ~1.3–1.5 ppm, methylsulfanyl protons at δ ~2.5 ppm) .
- IR : Detect carbonyl stretches (~1700 cm⁻¹) and C-S bonds (~650 cm⁻¹) .
Q. What are the key structural features influencing the compound’s stability under laboratory conditions?
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, ethanol) but insoluble in water .
- Stability : Degrades under strong acidic/basic conditions; store in inert atmospheres at 277–283 K .
- Functional groups : The methylsulfanyl group enhances lipophilicity but may oxidize to sulfoxide under prolonged light exposure .
Q. Which intermediates are critical in synthesizing this dihydropyridine derivative?
- Precursors : Substituted aldehydes (e.g., 4-ethoxyphenylaldehyde) and β-keto esters (e.g., ethyl acetoacetate) .
- Byproducts : Monitor for unreacted aldehyde (via Schiff base tests) or ester hydrolysis products (via pH titration) .
Q. How do substituents on the dihydropyridine core affect its physicochemical properties?
- Electron-withdrawing groups (e.g., methylsulfanyl) increase ring planarity, enhancing π-π stacking in crystal lattices .
- Ethoxy groups improve solubility in organic solvents but reduce bioavailability due to steric bulk .
Advanced Research Questions
Q. What advanced techniques are recommended to analyze substituent-induced electronic effects on the dihydropyridine core?
- Computational modeling : Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
- X-ray crystallography : Quantify dihedral angles between the dihydropyridine ring and aryl substituents (e.g., 88.42° for methoxyphenyl derivatives) .
- UV-Vis spectroscopy : Correlate absorption maxima (λmax) with conjugation length altered by substituents .
Q. How can contradictions in biological activity data across dihydropyridine derivatives be resolved?
- Structure-activity relationship (SAR) analysis : Compare substituent positions (e.g., para- vs. meta-substitution on phenyl rings) and their impact on calcium channel binding .
- Assay standardization : Ensure consistent protocols for bioactivity tests (e.g., K⁺-depolarization-induced tension assays vs. radioligand binding) .
- Meta-analysis : Cross-reference crystallographic data (e.g., ring puckering metrics) with pharmacological potency .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Disordered solvent : Use SQUEEZE (in PLATON) to model electron density voids (e.g., 178 ų solvent-accessible voids in CH₂Cl₂/hexane systems) .
- Twinned crystals : Employ SHELXL for twin-law refinement and HKLF5 data formatting .
- Hydrogen bonding : Resolve N–H⋯O interactions (2.8–3.0 Å) to confirm supramolecular packing .
Q. How does the dihydropyridine ring conformation influence pharmacological activity?
Q. What strategies optimize the synthesis of analogs with modified aryl substituents?
- Parallel synthesis : Use robotic platforms to vary aldehydes (e.g., 4-methylsulfanylphenyl vs. 4-cyanophenyl) while maintaining constant β-keto ester ratios .
- Microwave-assisted synthesis : Reduce reaction times from hours to minutes (e.g., 30 minutes at 423 K) .
- Green chemistry : Replace ethanol with ionic liquids (e.g., [BMIM][BF₄]) to improve yields by 15–20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
